
3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one is a chemical compound with the molecular formula C14H13NO2 It is known for its unique structure, which includes an indenoisoxazole core with a tert-butyl group attached
Vorbereitungsmethoden
The synthesis of 3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indanone derivatives with hydroxylamine to form the isoxazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group, using reagents like halogens or nucleophiles.
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Vergleich Mit ähnlichen Verbindungen
3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one can be compared with other indenoisoxazole derivatives, such as:
This compound: Similar in structure but may have different substituents leading to varied reactivity and applications.
Indeno(2,1-d)isoxazole: Lacks the tert-butyl group, which can significantly alter its chemical properties and applications.
4H-indeno(2,1-d)isoxazol-4-one: Another related compound with potential differences in biological activity and chemical reactivity.
Eigenschaften
CAS-Nummer |
82501-33-5 |
|---|---|
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
3-tert-butylindeno[2,1-d][1,2]oxazol-4-one |
InChI |
InChI=1S/C14H13NO2/c1-14(2,3)13-10-11(16)8-6-4-5-7-9(8)12(10)17-15-13/h4-7H,1-3H3 |
InChI-Schlüssel |
BMDHNHWPNFUMLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NOC2=C1C(=O)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


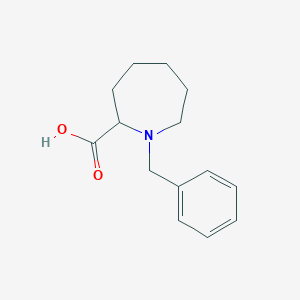
![N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B11877948.png)
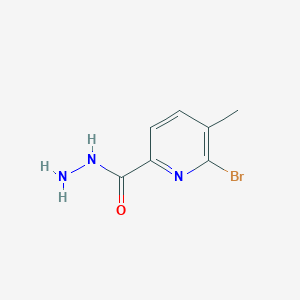

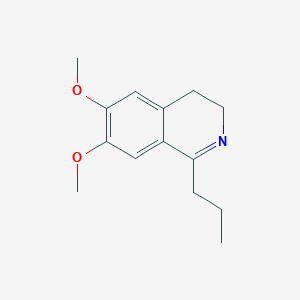
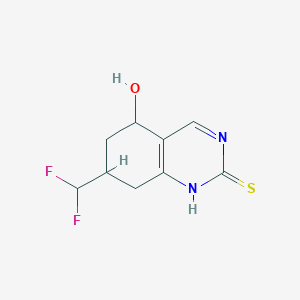
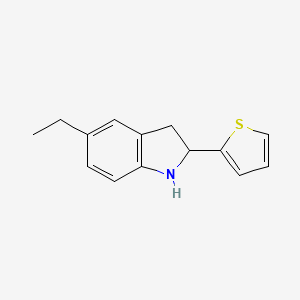

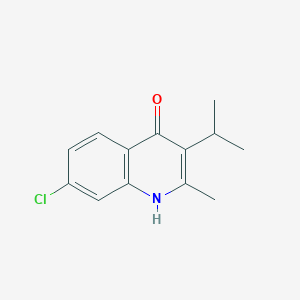
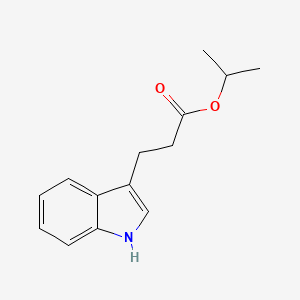

![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11877985.png)


